molecular formula C22H41N3O B14274607 4-Amino-1-octadecylpyrimidin-2(1H)-one CAS No. 140111-56-4

4-Amino-1-octadecylpyrimidin-2(1H)-one

Katalognummer: B14274607
CAS-Nummer: 140111-56-4
Molekulargewicht: 363.6 g/mol
InChI-Schlüssel: CZNJDIUCQKGKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-octadecylpyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-octadecylpyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with an octadecylamine. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-octadecylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties, such as surfactants or lubricants.

Wirkmechanismus

The mechanism of action of 4-Amino-1-octadecylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with nucleic acids to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-1-hexadecylpyrimidin-2(1H)-one: Similar structure with a shorter alkyl chain.

    4-Amino-1-octadecylpyrimidin-2(1H)-thione: Sulfur analog with different chemical properties.

Uniqueness

4-Amino-1-octadecylpyrimidin-2(1H)-one is unique due to its specific alkyl chain length and functional groups, which may confer distinct physical and chemical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

140111-56-4

Molekularformel

C22H41N3O

Molekulargewicht

363.6 g/mol

IUPAC-Name

4-amino-1-octadecylpyrimidin-2-one

InChI

InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21(23)24-22(25)26/h18,20H,2-17,19H2,1H3,(H2,23,24,26)

InChI-Schlüssel

CZNJDIUCQKGKLT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN1C=CC(=NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.